Neptunium tetranitrate

Catalog No.
S1933763
CAS No.
25933-55-5
M.F
N4NpO12-4
M. Wt
485.07 g/mol
Availability
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Neptunium tetranitrate

CAS Number

25933-55-5

Product Name

Neptunium tetranitrate

IUPAC Name

neptunium;tetranitrate

Molecular Formula

N4NpO12-4

Molecular Weight

485.07 g/mol

InChI

InChI=1S/4NO3.Np/c4*2-1(3)4;/q4*-1;

InChI Key

XHXJHKCJMVVEJC-UHFFFAOYSA-N

SMILES

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Np]

Canonical SMILES

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Np]

Neptunium tetranitrate is a chemical compound with the formula Np NO3 4\text{Np NO}_3\text{ }_4. It is a tetravalent neptunium compound, characterized by its complexation with nitrate ions. Neptunium, an actinide element, is radioactive and has several oxidation states, with neptunium tetranitrate representing one of its stable forms in the +5 oxidation state. The compound typically appears as a grey or off-white solid and is known for its solubility in polar solvents like water and dimethylacetamide, which facilitates its use in various

, primarily due to the reactivity of the neptunium ion and the nitrate groups. Some notable reactions include:

  • Formation of Complexes: Neptunium tetranitrate can form complexes with various ligands, such as dimethylacetamide, resulting in compounds like Np NO3 42.5DMA\text{Np NO}_3\text{ }_4\cdot 2.5\text{DMA} .
  • Redox Reactions: In acidic solutions, neptunium can undergo redox reactions where it may be reduced to lower oxidation states or oxidized to higher ones, particularly when interacting with other metal ions or anions .
  • Hydrolysis: In aqueous environments, neptunium tetranitrate may hydrolyze, leading to the formation of neptunium oxides or hydroxides under certain conditions .

Neptunium tetranitrate can be synthesized through several methods:

  • Reaction with Nitric Acid: Neptunium dioxide or other neptunium compounds can be reacted with concentrated nitric acid to produce neptunium tetranitrate .
  • Complexation Reactions: The synthesis of solvated complexes involves mixing neptunium salts with organic solvents or ligands under controlled conditions to yield various solvated forms of neptunium tetranitrate .
  • Precipitation Methods: By adjusting pH and concentration parameters during the reaction of neptunium salts with nitrates, precipitation of neptunium tetranitrate can occur.

Neptunium tetranitrate has several applications:

  • Nuclear Chemistry: It is used in research related to nuclear fuel cycles and waste management due to its properties as a soluble actinide compound.
  • Analytical Chemistry: Neptunium tetranitrate serves as a standard for various analytical techniques used to study actinides and their behavior in different chemical environments.
  • Radiochemical Studies: It plays a role in understanding the chemistry and environmental behavior of actinides, particularly in the context of radioactive waste disposal.

Research on the interactions of neptunium tetranitrate primarily focuses on its behavior in aqueous environments and its complexation with various ions. Studies have shown that:

  • Neptunium(V) species interact differently with surfaces like magnetite compared to uranium species, indicating unique geochemical behavior .
  • The presence of certain cations can stabilize higher oxidation states of neptunium, affecting its redox properties and speciation in solution .

Neptunium tetranitrate shares similarities with other actinide nitrates but possesses unique characteristics. Here are some comparable compounds:

Neptunium tetranitrate is unique due to its specific solubility characteristics and the ability to form solvated complexes that are not as prevalent among other actinide nitrates. Its behavior under varying conditions provides insights into actinide chemistry that are critical for nuclear science and environmental studies.

Neptunium(IV) nitrate, systematically named neptunium tetranitrate, is an inorganic compound with the chemical formula Np(NO₃)₄. It belongs to the class of actinide nitrates, characterized by the +4 oxidation state of neptunium coordinated to four nitrate (NO₃⁻) ligands. The compound exists as gray hygroscopic crystals and forms hydrates such as Np(NO₃)₄·2H₂O. Its IUPAC name, neptunium(4+) tetranitrate, reflects its ionic structure, where the Np⁴⁺ cation balances the charge of four nitrate anions.

Historical Context in Actinide Chemistry

Neptunium(IV) nitrate emerged as a subject of interest following the discovery of neptunium in 1940 by Edwin McMillan and Philip Abelson. As the first transuranic element, neptunium’s chemistry became pivotal in understanding actinide behavior. The synthesis of Np(NO₃)₄ in the mid-20th century provided insights into the stability of tetravalent actinides in nitric acid media, a critical area for nuclear fuel reprocessing. Its study paralleled advancements in plutonium chemistry, with researchers noting similarities in the extraction mechanisms of Np⁴⁺ and Pu⁴⁺.

Role in Nuclear Fuel Cycle Research

In the nuclear fuel cycle, Np(NO₃)₄ is a key intermediate in the separation of neptunium from spent fuel. Neptunium-237, a long-lived isotope (t₁/₂ = 2.14 million years), accumulates in reactors and poses challenges for waste management. The compound’s solubility in nitric acid and its propensity to form complexes with extractants like tributyl phosphate (TBP) make it relevant to solvent extraction processes such as PUREX (Plutonium Uranium Redox Extraction). Research on Np(NO₃)₄ has also informed strategies for minor actinide partitioning in advanced fuel cycles.

The traditional synthesis of neptunium tetranitrate is based on the well-established hydroxide-nitric acid reaction pathway, which represents the most fundamental and widely documented method for producing this compound. The reaction involves the treatment of freshly prepared neptunium(IV) hydroxide with dilute nitric acid [1].

The stoichiometric reaction proceeds according to the following equation:

$$ \text{Np(OH)}4 + 4\text{HNO}3 \rightarrow \text{Np(NO}3)4 + 4\text{H}_2\text{O} $$

This reaction mechanism is favored under controlled conditions where the neptunium is maintained in the tetravalent oxidation state. The use of dilute nitric acid is crucial to prevent oxidation of neptunium(IV) to higher oxidation states during the reaction process [1]. The reaction typically proceeds at room temperature with gentle stirring to ensure complete dissolution of the neptunium hydroxide.

Research has demonstrated that the effectiveness of this reaction pathway is highly dependent on the freshness of the neptunium(IV) hydroxide precursor [1]. Aged neptunium hydroxide samples show reduced reactivity due to crystallization and structural changes that occur over time. The formation of neptunium tetranitrate through this pathway results in gray hygroscopic crystals that readily absorb moisture from the atmosphere [1].

The traditional pathway has been extensively studied and optimized for laboratory-scale synthesis. The reaction conditions typically involve maintaining a slight excess of nitric acid to ensure complete conversion of the hydroxide precursor. Temperature control is essential, as elevated temperatures can lead to the formation of mixed oxidation state products or decomposition of the desired neptunium tetranitrate product [1].

Modern Solvent-Mediated Synthesis Approaches

Modern approaches to neptunium tetranitrate synthesis have incorporated solvent-mediated methods that offer enhanced control over reaction conditions and product purity. These advanced synthesis routes utilize organic solvents and coordinating ligands to facilitate the formation of neptunium tetranitrate complexes with improved yields and crystalline properties.

One significant advancement involves the use of dimethylacetamide as a coordinating solvent for the preparation of neptunium tetranitrate complexes. The neptunium tetranitrate dimethylacetamide complex, with the formula Np(NO₃)₄·2.5DMA, has been successfully prepared through two distinct synthetic pathways [2]. The first method involves the direct reaction of the neptunium tetranitrate dihydrate with dimethylacetamide ligand under controlled conditions [2]. The second approach utilizes a metathesis reaction between the corresponding neptunium chloride complex and silver nitrate in acetonitrile solution [2].

The solvent-mediated synthesis approach offers several advantages over traditional methods. The use of coordinating solvents provides better control over the coordination environment of the neptunium center, leading to more predictable product formation. Additionally, these methods often result in higher yields and improved crystalline quality compared to aqueous synthesis routes [2].

Advanced synthesis techniques have also explored the use of dinitrogen pentoxide as a reagent for the preparation of solvated neptunium tetranitrate compounds. This approach involves the reaction of neptunium tetrachloride with dinitrogen pentoxide, producing neptunium tetranitrate with a stoichiometry of approximately Np(NO₃)₄·1.2N₂O₅ [2]. This method provides an alternative route that avoids the use of aqueous media entirely, which can be advantageous when water-sensitive conditions are required.

The development of solvent-mediated synthesis approaches has been particularly valuable for the preparation of neptunium tetranitrate compounds with specific solvation characteristics. These methods enable the isolation of neptunium tetranitrate complexes with well-defined stoichiometries and structural properties that are difficult to achieve through traditional aqueous synthesis routes [2].

Hydrate Formation and Crystallization Dynamics

The hydrate formation and crystallization dynamics of neptunium tetranitrate represent critical aspects of its synthesis and preparation that significantly influence the final product characteristics. The primary hydrated form of neptunium tetranitrate is the dihydrate, Np(NO₃)₄·2H₂O, which forms gray hygroscopic crystals [1].

The crystallization process of neptunium tetranitrate involves complex dynamics that are influenced by multiple factors including temperature, humidity, concentration, and the presence of other ionic species in solution. The compound exhibits strong hygroscopic properties, meaning it readily absorbs moisture from the atmosphere to form stable hydrate phases [1]. This characteristic necessitates careful handling and storage conditions to maintain the desired hydration state.

Research has shown that the hydrate formation process proceeds through a series of discrete steps involving the coordination of water molecules to the neptunium center. The neptunium(IV) ion in the tetranitrate complex maintains a coordination number of 8, with the coordination polyhedron being described as a distorted hexagonal bipyramid [3]. In the hydrated form, water molecules occupy specific coordination sites, contributing to the overall stability of the crystal structure.

The crystallization dynamics are particularly sensitive to the presence of competing ligands and the ionic strength of the solution. Studies have demonstrated that the formation of neptunium tetranitrate hydrates can be influenced by the concentration of nitric acid in the reaction medium [4]. Higher nitric acid concentrations tend to favor the formation of different hydrate stoichiometries and can affect the overall crystallization kinetics.

Temperature effects play a crucial role in the hydrate formation process. Thermal analysis studies have revealed that the dehydration of neptunium tetranitrate dihydrate occurs in distinct stages, with each stage corresponding to the loss of specific water molecules [5]. The thermal stability of the hydrate phases is an important consideration for storage and handling procedures.

The crystallization process is also influenced by the rate of solvent evaporation and the presence of seed crystals. Controlled crystallization conditions can be used to optimize the crystal size, morphology, and purity of the final neptunium tetranitrate product. The formation of well-defined crystals is essential for applications requiring high-purity neptunium compounds [2].

Advanced characterization techniques, including X-ray diffraction and infrared spectroscopy, have been employed to study the structural details of neptunium tetranitrate hydrates. These studies have provided insights into the hydrogen bonding networks and coordination geometry that stabilize the hydrated crystal structures [2] [1].

Neptunium tetranitrate exists in several distinct crystalline forms, with the anhydrous compound and various hydrated species exhibiting different structural characteristics [1] . The most extensively characterized form is the neptunium(IV) nitrate dihydrate, Np(NO₃)₄·2H₂O, which crystallizes as gray hygroscopic crystals with orthorhombic symmetry [1]. This dihydrate form represents the most stable hydrated derivative under ambient conditions and demonstrates high solubility in water and polar organic solvents .

The crystallographic analysis reveals that neptunium(IV) centers adopt an eight-coordinate environment in the dihydrate structure, with bidentate nitrate ligands and coordinated water molecules forming the primary coordination sphere . The coordination polyhedron adopts a distorted square antiprismatic or bicapped trigonal prismatic geometry, which is characteristic of tetravalent actinide complexes [4]. The neptunium(IV) coordination number typically ranges from eight to ten, forming complexes such as [Np(H₂O)₁₀]⁴⁺ in aqueous solutions before nitrate coordination occurs .

Extended structural analysis indicates systematic replacement of coordinated water molecules by nitrate ligands as nitrate concentration increases in solution . The structural hierarchy shows that neptunium tetranitrate compounds form various hydrated species with distinct stability characteristics, including multiple hydrated complexes that exhibit different colors and solubility properties depending on the degree of hydration .

Molecular Geometry and Bonding Parameters

The molecular geometry of neptunium tetranitrate complexes is characterized by specific bond lengths and coordination arrangements that distinguish them from other actinide nitrates [5] [6] [7]. For neptunyl nitrate complexes, the neptunium-oxygen bond distances exhibit systematic variations based on the oxidation state and coordination environment.

ParameterNeptunyl DinitrateNeptunyl TrinitrateReference
Average Np≡O bond length (Å)1.752(2)1.748(3) [5]
Average Np-O(nitrate) bond length (Å)2.500(2)2.469(2) [5]
Coordination number (equatorial)46 [5]
O≡Np≡O angle (degrees)~180~180 [5]

In neptunyl(VI) nitrate complexes, the average neptunium-oxygen bond length in the neptunyl ion is 1.752(16) Å, while the average length of equatorial bonds is 2.286(11) Å [7]. These bond distances are slightly shorter than corresponding uranium compounds, reflecting the actinide contraction across the series [5]. The neptunyl complexes consistently maintain linear O≡Np≡O geometries with bond angles approaching 180 degrees [6] [7].

For tetravalent neptunium nitrate complexes, the coordination environment shows neptunium-oxygen distances ranging from 2.49-2.52 Å for nitrate coordination [4]. The coordination polyhedron adopts distorted geometries that accommodate the specific requirements of the tetravalent neptunium center [4] [8]. These bond lengths are consistent with expectations for eight-coordinate neptunium(IV) structures, where Np-O distances typically range from 2.3-2.5 Å [8].

The molecular geometry analysis reveals that neptunium tetranitrate demonstrates coordination flexibility, with the ability to accommodate different numbers of coordinating ligands while maintaining characteristic bond length patterns [5]. The bidentate coordination mode of nitrate ligands creates stable chelate complexes that contribute to the overall structural stability [5] [6].

Comparative Structural Relationships with Uranium(IV) and Plutonium(IV) Nitrates

The structural relationships between neptunium, uranium, and plutonium tetranitrates reveal systematic periodic trends across the actinide series [5] [9] [10]. Bond length comparisons demonstrate progressive contraction from uranium to plutonium, with neptunium exhibiting intermediate values [5].

ComplexAn≡O Bond Length (Å)An-O(nitrate) Bond Length (Å)Reference
UO₂(NO₃)₂(H₂O)₂·H₂O1.762(2)2.503(2) [5]
NpO₂(NO₃)₂(H₂O)₂·H₂O1.752(2)2.500(2) [5]
PuO₂(NO₃)₂(H₂O)₂·H₂O1.737(1)2.500(1) [5]

The actinyl bond contraction across the uranium-neptunium-plutonium series amounts to approximately 0.025 Å from uranium to plutonium, with neptunium showing a 0.010 Å contraction relative to uranium [5]. This systematic decrease reflects the actinide contraction phenomenon, where the increasing nuclear charge leads to progressive reduction in ionic radii [5] [9].

Crystallographic analysis reveals that all three actinide nitrates adopt similar space groups and coordination geometries [5] [9]. The dinitrate complexes consistently crystallize in triclinic space group P1, while trinitrate complexes typically adopt trigonal R3c symmetry for most charge-balancing cations [5]. This structural similarity indicates that the fundamental coordination chemistry remains consistent across the early actinide series despite variations in bond lengths [5].

The equatorial bond distances show minimal variation across the series, with neptunium-nitrate oxygen bond lengths differing by only 0.006 Å from uranium values [5]. This invariance in equatorial coordination suggests that the primary structural differences arise from changes in the actinyl bond rather than modifications to the equatorial ligand environment [5] [9].

Vibrational spectroscopy provides additional insight into comparative bonding relationships [5]. The asymmetric stretching frequencies of actinyl nitrates remain nearly invariant across the uranium-neptunium-plutonium series at approximately 955-960 cm⁻¹, while symmetric stretching frequencies show systematic red shifts from uranium (873 cm⁻¹) to neptunium (853 cm⁻¹) to plutonium (833 cm⁻¹) [5]. This spectroscopic evidence supports the crystallographic observation of progressive actinyl bond weakening despite bond length contraction [5].

The force constant analysis reveals that neptunium occupies an intermediate position between uranium and plutonium in terms of bonding characteristics [5]. The harmonic force constant (k₁) decreases systematically from uranium (7.39 mdyn/Å) through neptunium (7.22 mdyn/Å) to plutonium (7.14 mdyn/Å), indicating progressively weaker actinyl bonds across the series [5]. The interaction force constant (k₁₂) becomes increasingly negative from uranium (-0.20 mdyn/Å) through neptunium (-0.37 mdyn/Å) to plutonium (-0.43 mdyn/Å), reflecting the inverse trans influence characteristic of actinide compounds [5].

Cation-cation interactions in neptunium nitrate structures show distinct patterns compared to uranium and plutonium analogues [11] [12]. Neptunium(V) compounds demonstrate extensive cation-cation interactions, with 48% of extended structures exhibiting these features [13]. The trigonal-hexagonal cation networks formed through cation-cation interactions create unique structural motifs where each neptunyl ion coordinates with four neighboring neptunyl units [12].

Other CAS

25933-55-5

Wikipedia

Neptunium(IV) nitrate

Dates

Last modified: 07-22-2023

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